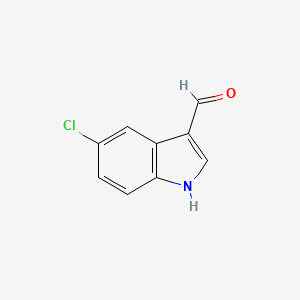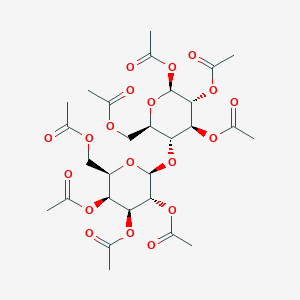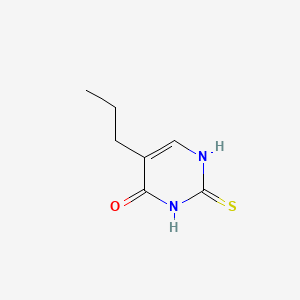
5-Propyl-2-thiouracil
Descripción general
Descripción
5-Propyl-2-thiouracil (PTU) is used to induce and study mechanisms of hypothyroidism at the levels of thyroid hormone biosynthesis and gene regulation .
Synthesis Analysis
The synthesis of 5-Propyl-2-thiouracil involves targeting Thyroid Peroxidase (TPO), Thyroid Stimulating Hormone Receptor (TSHR), and Sodium Iodide Symporter (NIS). The rate kinetic equations were defined with each reaction to simulate the molecular species dynamic behavior . Another source mentions the synthesis of 5-Propyl-2-thiouracil from Ethyl valerate .Molecular Structure Analysis
The empirical formula of 5-Propyl-2-thiouracil is C7H10N2OS, and its molecular weight is 170.23 . The SMILES string representation is CCCC1=CNC(=S)NC1=O .Chemical Reactions Analysis
5-Propyl-2-thiouracil works by blocking the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) in the thyroid gland. It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones .Physical And Chemical Properties Analysis
5-Propyl-2-thiouracil is a synthetic organic compound. It is a powder form and has a solubility of 50 mg/mL in 1 M NH4OH, appearing clear to slightly hazy, colorless to light yellow .Aplicaciones Científicas De Investigación
Application
5-Propyl-2-thiouracil (PTU) is used to induce and study mechanisms of hypothyroidism at the levels of thyroid hormone biosynthesis and gene regulation .
Method of Application
PTU is administered orally to induce hypothyroidism in research subjects . The dosage and duration of treatment can vary depending on the specific parameters of the study.
Results
The administration of PTU effectively induces hypothyroidism, allowing researchers to study the mechanisms of this condition at the molecular and genetic levels .
Pharmacology
Application
PTU is used as an antithyroid agent in the treatment of hyperthyroidism . It is particularly useful in cases of Graves’ disease and toxic multinodular goiter .
Method of Application
PTU is administered orally as a medication to treat hyperthyroidism . It works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) .
Results
PTU has been shown to be effective in managing hyperthyroidism, reducing the overproduction of thyroid hormones and alleviating the symptoms of this condition .
Role in Taste
Application
PTU is used in research to study the genetic basis of taste, specifically the ability to taste bitterness .
Method of Application
In these studies, PTU is often used in taste tests, where subjects are asked to rate the intensity of bitterness of a PTU solution .
Results
These studies have found that there is a wide range of sensitivity to the bitterness of PTU, which is believed to be due to genetic differences .
Coronary Vasodilator
Application
PTU has been used as a coronary vasodilator .
Method of Application
In this application, PTU would be administered to patients with coronary artery disease to help improve blood flow to the heart .
Results
While PTU may have been effective in some cases, its use as a coronary vasodilator has been largely supplanted by other drugs .
Role in Smooth Muscle Contraction
Application
PTU is used in research to study the effects of bitter taste receptor agonists on smooth muscle contraction .
Method of Application
In these studies, PTU is often used in conjunction with other agonists of bitter taste receptors to examine their effects on the contraction of various types of smooth muscles in rats and mice .
Results
These studies have found that PTU and other agonists of bitter taste receptors can inhibit the contraction of various types of smooth muscles .
Role in Congestive Heart Failure
Application
While not a primary application, PTU has been mentioned in the context of congestive heart failure research .
Method of Application
In this context, PTU would be part of a combination therapy for acute heart failure, focusing on the management of fluid overload .
Results
The effectiveness of PTU in this application is not well-documented and would require further research .
Safety And Hazards
Propiedades
IUPAC Name |
5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRFPUNLXBCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873575 | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2-thiouracil | |
CAS RN |
2954-52-1 | |
| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



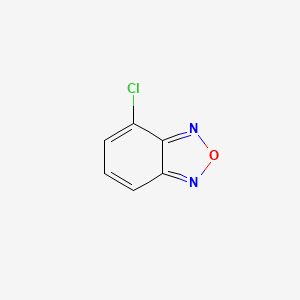

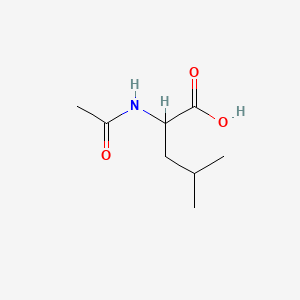


![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)





